molecular formula C12H12N2O2 B2792107 Methyl 4-(2-methyl-1H-imidazol-1-yl)benzoate CAS No. 900015-35-2

Methyl 4-(2-methyl-1H-imidazol-1-yl)benzoate

Cat. No.: B2792107
CAS No.: 900015-35-2
M. Wt: 216.24
InChI Key: TYVOPBFKHBLUTR-UHFFFAOYSA-N
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Description

Methyl 4-(2-methyl-1H-imidazol-1-yl)benzoate: is a heterocyclic compound that features an imidazole ring attached to a benzoate ester. This compound is part of a broader class of imidazole derivatives, which are known for their diverse chemical and biological properties. The presence of the imidazole ring makes this compound particularly interesting for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(2-methyl-1H-imidazol-1-yl)benzoate typically involves the reaction of 4-bromomethylbenzoate with 2-methylimidazole under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide or dimethyl sulfoxide, with a base like potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 4-(2-methyl-1H-imidazol-1-yl)benzoate can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the ester group, converting it into an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzoate ester group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Oxidized imidazole derivatives.

    Reduction: Alcohol derivatives of the benzoate ester.

    Substitution: Various substituted benzoate esters depending on the nucleophile used.

Scientific Research Applications

Chemistry: Methyl 4-(2-methyl-1H-imidazol-1-yl)benzoate is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic compounds.

Biology: In biological research, this compound is studied for its potential as a ligand in enzyme inhibition studies and as a probe in biochemical assays.

Medicine: The compound’s imidazole ring is a common motif in many pharmaceuticals, making it a candidate for drug development, particularly in the areas of antifungal and anticancer research.

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials, including polymers and dyes.

Comparison with Similar Compounds

  • Methyl 4-(1H-imidazol-1-yl)benzoate
  • Methyl 4-(1H-imidazol-1-ylmethyl)benzoate
  • Methyl 4-(trifluoromethyl)benzoate

Uniqueness: Methyl 4-(2-methyl-1H-imidazol-1-yl)benzoate is unique due to the presence of the 2-methyl group on the imidazole ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in binding affinity and specificity for biological targets compared to its analogs.

Properties

IUPAC Name

methyl 4-(2-methylimidazol-1-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-9-13-7-8-14(9)11-5-3-10(4-6-11)12(15)16-2/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYVOPBFKHBLUTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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